

An In-depth Technical Guide to (2-acetylphenyl) benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylphenyl benzoate

Cat. No.: B1329752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential mechanisms of action of (2-acetylphenyl) benzoate (CAS No: 4010-33-7). This aromatic ester is a subject of interest due to its potential applications as a UVA absorber and as a scaffold for the development of anti-inflammatory agents. This document consolidates available data on its characterization, provides a detailed experimental protocol for its synthesis, and illustrates its proposed biological and photophysical mechanisms through pathway and workflow diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

(2-acetylphenyl) benzoate is an organic compound with the molecular formula C₁₅H₁₂O₃. It is comprised of a benzoate group attached to a 2-acetylphenyl moiety. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Properties of (2-acetylphenyl) benzoate

Property	Value	Reference
IUPAC Name	(2-acetylphenyl) benzoate	
CAS Number	4010-33-7	
Molecular Formula	C15H12O3	
Molecular Weight	240.25 g/mol	
Canonical SMILES	CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2	[1]
InChI Key	UEVPPUDQJRWOLT-UHFFFAOYSA-N	

Table 2: Physical and Spectroscopic Data of (2-acetylphenyl) benzoate

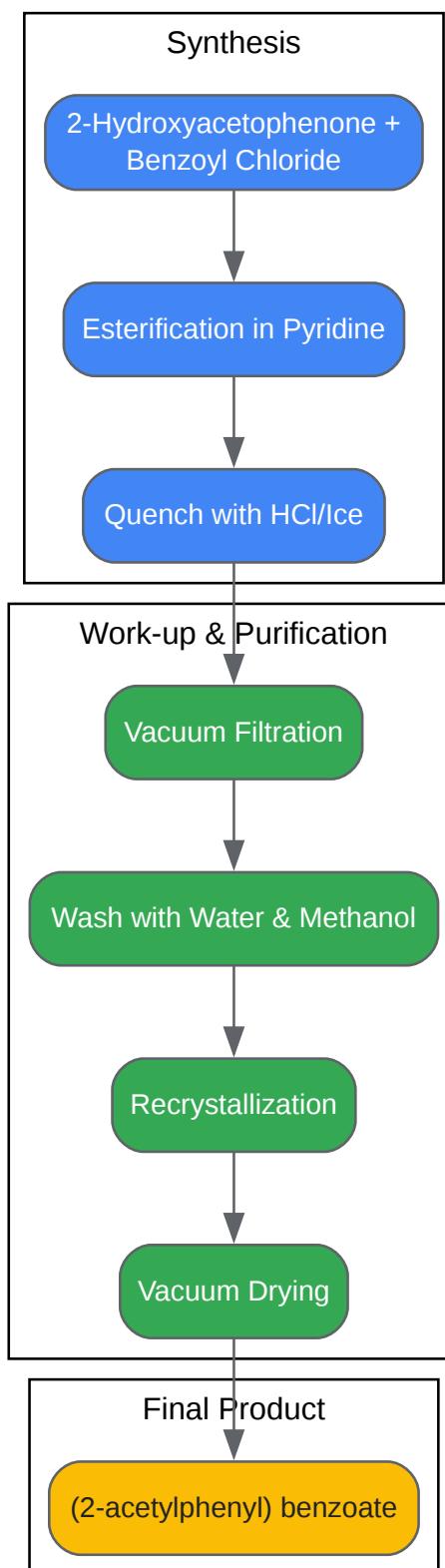
Property	Value	Reference
Appearance	White to off-white crystalline solid	
Melting Point	87-88 °C	[2]
Boiling Point	420 °C at 760 mmHg	[1]
Density	1.175 g/cm ³	[1]
¹ H NMR (CDCl ₃ , 500 MHz) δ (ppm)	8.21 (d, J=7.75 Hz, 2H), 7.85 (dd, J=7.75, 1.5 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.58 (dt, J=7.75, 1.5 Hz, 1H), 7.53 (t, J=7.5 Hz, 2H), 7.35 (dt, J=8.0, 0.5 Hz, 1H), 7.25 (dd, J=8.0, 0.5 Hz, 1H), 2.53 (s, 3H)	
¹³ C NMR (CDCl ₃ , 125 MHz) δ (ppm)	197.6, 165.2, 149.4, 133.8, 133.4, 131.8, 131.3, 130.4, 130.3, 129.3, 128.7, 126.2, 123.9, 29.8	
Major IR Peaks (cm ⁻¹)	1735 (C=O, ester), 1685 (C=O, ketone), 1260, 1090 (C-O, ester)	
Mass Spectrum (m/z)	240 (M+), 121, 105, 77	

Synthesis of (2-acetylphenyl) benzoate

The synthesis of (2-acetylphenyl) benzoate is typically achieved through the esterification of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base. The following protocol is a representative procedure.

Experimental Protocol: Benzoylation of 2-Hydroxyacetophenone

Materials:


- 2-Hydroxyacetophenone
- Benzoyl chloride
- Pyridine (anhydrous)
- 3% Hydrochloric acid (HCl)
- Methanol (ice-cold)
- Deionized water
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Rotary evaporator

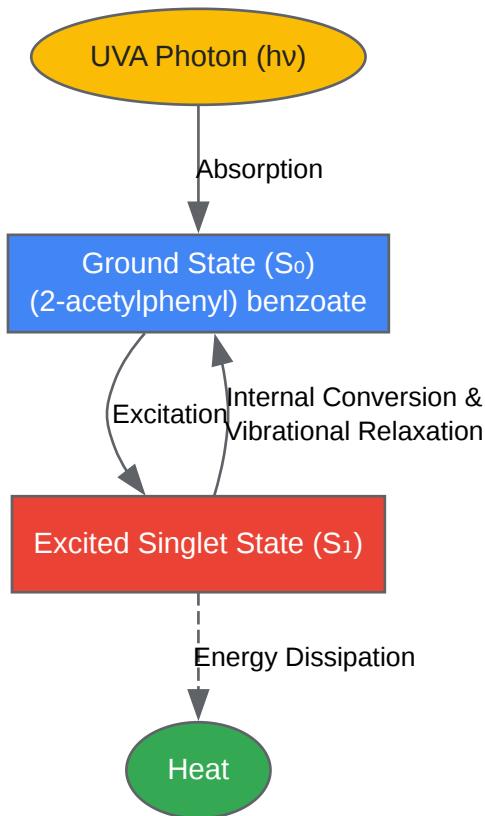
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice and 3% HCl.
- A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water followed by a small amount of ice-cold methanol to remove impurities.
- For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
- Dry the purified product under vacuum to yield (2-acetylphenyl) benzoate as a crystalline solid.

Synthesis Workflow

[Click to download full resolution via product page](#)

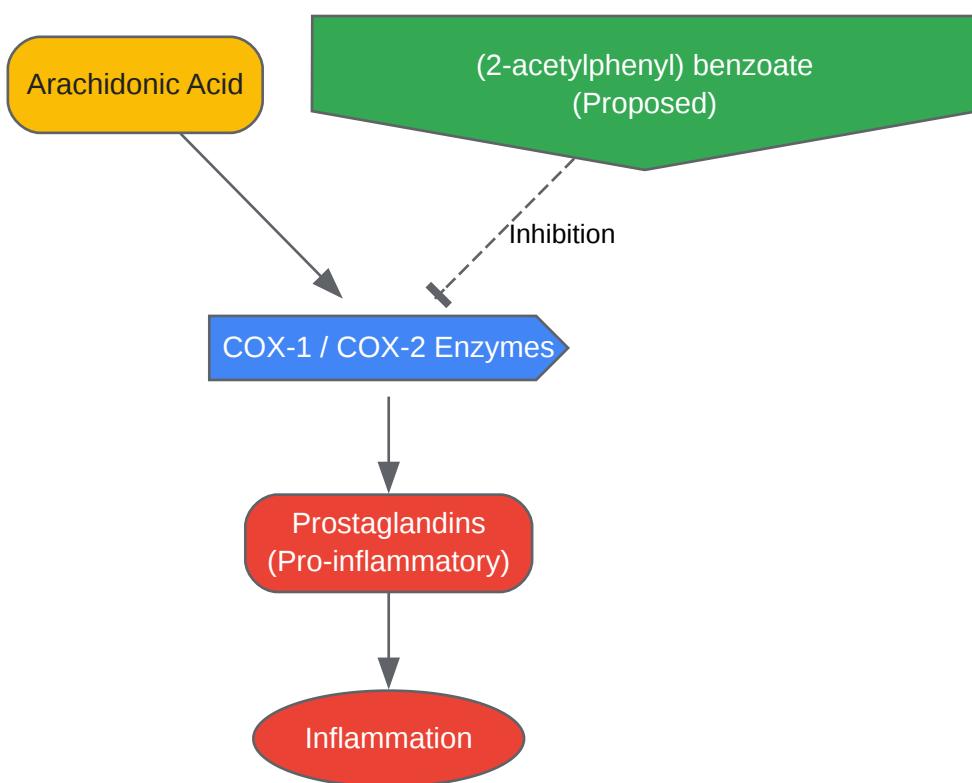

A flowchart illustrating the synthesis and purification of (2-acetylphenyl) benzoate.

Potential Applications and Mechanisms of Action

While specific biological data for (2-acetylphenyl) benzoate is limited, its structural motifs suggest potential as a UVA absorber and an anti-inflammatory agent. The proposed mechanisms are based on the activities of structurally related compounds.

UVA Absorber

Aromatic esters like (2-acetylphenyl) benzoate can absorb ultraviolet (UV) radiation. The energy from UV photons excites electrons from the ground state (S_0) to a higher energy singlet state (S_1). The molecule then rapidly dissipates this energy, primarily through non-radiative pathways such as internal conversion and vibrational relaxation, returning to the ground state and releasing the energy as heat. This process prevents the UV radiation from reaching and damaging the skin.



[Click to download full resolution via product page](#)

A simplified diagram of the proposed mechanism of UVA absorption.

Anti-inflammatory Agent

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins from arachidonic acid. While direct evidence is lacking for (2-acetylphenyl) benzoate, its aromatic structure is a common feature in many COX inhibitors. Inhibition of the COX-1 and/or COX-2 enzymes would reduce the production of prostaglandins, thereby mitigating the inflammatory response.

[Click to download full resolution via product page](#)

A proposed anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion

(2-acetylphenyl) benzoate is a readily synthesizable aromatic ester with well-defined chemical and physical properties. Its structural characteristics suggest potential utility in dermatology as a UVA absorber and in pharmacology as a lead for anti-inflammatory drug discovery. Further research is warranted to elucidate its specific biological activities and to validate the proposed

mechanisms of action. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-acetylphenyl) benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329752#iupac-name-for-2-acetylphenyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com